Sangivamycine

Vue d'ensemble

Description

La sangivamycine est un produit naturel initialement isolé de la bactérie Streptomyces rimosus. Il s'agit d'un analogue nucléosidique avec une structure unique qui comprend un cycle pyrrolopyrimidine. La this compound a été étudiée pour ses propriétés antibiotiques, antivirales et anticancéreuses .

Applications De Recherche Scientifique

Sangivamycin has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying nucleoside analogues and their chemical properties.

Medicine: It has shown potential as an antiviral agent against viruses like severe acute respiratory syndrome coronavirus 2 and Ebola virus.

Mécanisme D'action

Target of Action

Sangivamycin, a nucleoside analogue, primarily targets Protein Kinase C . This enzyme plays a crucial role in several signal transduction processes, making it a key player in cellular regulation . Sangivamycin also exhibits broad-spectrum antiviral activity against various viruses, including SARS-CoV-2 .

Mode of Action

Sangivamycin interacts with its primary target, Protein Kinase C, by acting as an inhibitor . This interaction results in the suppression of the enzyme’s activity, thereby affecting the signal transduction processes it is involved in . In the context of viral infections, Sangivamycin has been shown to suppress SARS-CoV-2 replication with greater efficacy than other broad-spectrum nucleoside analogs .

Biochemical Pathways

It is known that the inhibition of protein kinase c can impact a variety of cellular processes, given the enzyme’s role in signal transduction

Pharmacokinetics

In terms of absorption, distribution, metabolism, and excretion (ADME) properties, Sangivamycin has been found to be favorable . It has a long half-life and proven safety in humans, suggesting good bioavailability . .

Result of Action

The molecular and cellular effects of Sangivamycin’s action primarily involve the inhibition of Protein Kinase C, leading to alterations in cellular regulation . In the context of viral infections, Sangivamycin’s action results in the suppression of viral replication . It has been shown to be highly effective against multiple variants of SARS-CoV-2 .

Action Environment

It is worth noting that sangivamycin has demonstrated efficacy against multiple variants of sars-cov-2, suggesting that it may have the ability to combat drug-resistant or vaccine-escaping variants .

Analyse Biochimique

Biochemical Properties

Sangivamycin plays a significant role in biochemical reactions by acting as an inhibitor of protein kinase C . It interacts with various enzymes, proteins, and other biomolecules. For instance, Sangivamycin inhibits cellular kinases that are overexpressed in some cancer cells, such as protein kinase C and histone H3 associated protein kinase . These interactions lead to the inhibition of kinase activity, which is crucial for the regulation of various cellular processes, including cell growth and apoptosis.

Cellular Effects

Sangivamycin has profound effects on various types of cells and cellular processes. It induces apoptotic cell death in pancreatic cancer cells, breast cancer MCF-AR cells, and primary effusion lymphoma cells . Sangivamycin influences cell function by inhibiting cellular kinases, leading to apoptosis. Additionally, it affects cell signaling pathways and gene expression, contributing to its antiviral and anticancer properties .

Molecular Mechanism

At the molecular level, Sangivamycin exerts its effects through several mechanisms. It acts as an inhibitor of protein kinase C, which plays a crucial role in cell signaling pathways . Sangivamycin binds to protein kinase C, inhibiting its activity and leading to the disruption of downstream signaling pathways. This inhibition results in the induction of apoptosis in cancer cells and the suppression of viral replication in infected cells . Sangivamycin also affects gene expression by modulating the activity of transcription factors involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sangivamycin have been observed to change over time. Sangivamycin has a long half-life and remains stable under various conditions . Studies have shown that Sangivamycin suppresses SARS-CoV-2 replication with greater efficacy than remdesivir, another broad-spectrum nucleoside analog . The stability and long-term effects of Sangivamycin on cellular function make it a promising candidate for further preclinical and clinical development.

Dosage Effects in Animal Models

The effects of Sangivamycin vary with different dosages in animal models. In studies involving laboratory mice, Sangivamycin’s plasma concentrations increased following intraperitoneal injection and remained virtually unchanged up to 24 hours after dosing . The additive effect of Sangivamycin with remdesivir suggests that combination therapy could have therapeutic advantages, including lower doses of both drugs to achieve viral replication suppression and reduced potential for side effects .

Metabolic Pathways

Sangivamycin is involved in various metabolic pathways, including those related to adenosine metabolism . It preferentially enters anabolic pathways of adenosine and interacts with enzymes such as phosphoribosylpyrophosphate and 7-carboxy-7-deazaguanine . These interactions lead to the synthesis of nucleoside analogs, which play a crucial role in the compound’s antiviral and anticancer activities.

Transport and Distribution

Sangivamycin is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The favorable pharmacokinetic properties of Sangivamycin, including its absorption, distribution, metabolism, and excretion, contribute to its efficacy as an antiviral and anticancer agent .

Subcellular Localization

Sangivamycin’s subcellular localization plays a crucial role in its activity and function. It has been shown to inhibit the localization of viral proteins at the cellular membrane, preventing the formation of viral particles . This inhibition disrupts the viral replication cycle and contributes to Sangivamycin’s antiviral properties. Additionally, Sangivamycin’s interaction with cellular kinases and other biomolecules directs it to specific compartments or organelles, enhancing its therapeutic effects .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la sangivamycine implique plusieurs étapes, à partir de précurseurs facilement disponibles. L'une des étapes clés est la formation du cycle pyrrolopyrimidine. Ceci peut être réalisé par une série de réactions, y compris la conversion de nitriles en amides catalysée par l'hydratase de nitrile . Les conditions de réaction impliquent généralement des températures douces et des catalyseurs spécifiques pour assurer un rendement et une pureté élevés.

Méthodes de production industrielle

La production industrielle de la this compound peut être réalisée par des procédés de fermentation utilisant Streptomyces rimosus. Le bouillon de fermentation est ensuite soumis à des processus d'extraction et de purification pour isoler la this compound. Les progrès de la biotechnologie ont également permis l'utilisation de souches génétiquement modifiées pour améliorer les rendements de production .

Analyse Des Réactions Chimiques

Types de réactions

La sangivamycine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former divers dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le cycle pyrrolopyrimidine.

Substitution : Les réactions de substitution peuvent introduire différents substituants sur la structure cyclique.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions varient en fonction du produit souhaité, mais impliquent souvent des températures et des niveaux de pH contrôlés .

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound qui ont été étudiés pour leurs activités biologiques améliorées .

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour l'étude des analogues de nucléosides et de leurs propriétés chimiques.

Médecine : Elle a montré un potentiel en tant qu'agent antiviral contre des virus comme le virus du syndrome respiratoire aigu sévère coronavirus 2 et le virus Ebola.

Mécanisme d'action

La this compound exerce ses effets principalement par l'inhibition de la protéine kinase C. Cette inhibition perturbe diverses voies de signalisation cellulaire, ce qui conduit à la suppression de la réplication virale et à l'induction de l'apoptose dans les cellules cancéreuses . Le composé interfère également avec le métabolisme des acides nucléiques, contribuant davantage à ses activités antivirales et anticancéreuses .

Comparaison Avec Des Composés Similaires

Composés similaires

Toyocamycin : Un autre analogue nucléosidique de la pyrrolopyrimidine ayant des propriétés antivirales et anticancéreuses similaires.

Tubercidine : Un analogue nucléosidique doté d'une puissante activité antivirale.

ARC (NSC 188491) : Un analogue nucléosidique ayant une activité identique à celle de la sangivamycine, y compris l'inhibition de la protéine kinase C.

Unicité

La this compound est unique en raison de son activité antivirale à large spectre et de sa capacité à inhiber la protéine kinase C avec une grande puissance. Ses propriétés pharmacocinétiques favorables et son profil de sécurité en font un candidat prometteur pour un développement ultérieur en tant qu'agent thérapeutique .

Propriétés

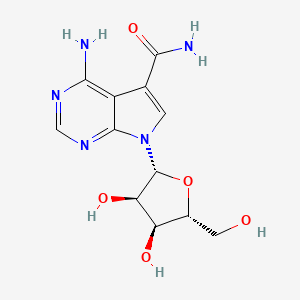

IUPAC Name |

4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O5/c13-9-6-4(10(14)21)1-17(11(6)16-3-15-9)12-8(20)7(19)5(2-18)22-12/h1,3,5,7-8,12,18-20H,2H2,(H2,14,21)(H2,13,15,16)/t5-,7-,8-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZJZDHRXBKKTJ-JTFADIMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601028118 | |

| Record name | Sangivamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18417-89-5 | |

| Record name | Sangivamycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18417-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sangivamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018417895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sangivamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sangivamycin hydrate Streptomyces rimosus | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SANGIVAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8YQ8Z3T9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.